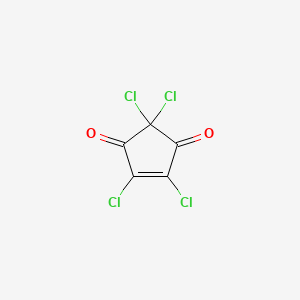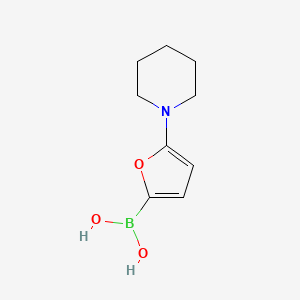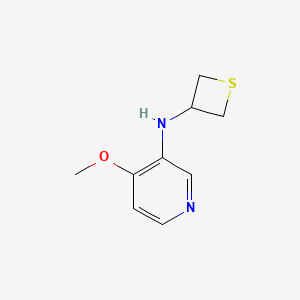
1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ketone product. Common reagents used in this synthesis include sulfuric acid and acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Reduction: 1-(4,5-Dimethoxy-2-aminophenyl)-2-phenylethanone.
Oxidation: 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylacetic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar structure but with an alcohol functional group instead of a ketone.
4,5-Dimethoxy-2-nitrobenzaldehyde: Precursor in the synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone.
1-(4,5-Dimethoxy-2-nitrophenyl)ethylamine: Similar structure with an amine functional group.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C16H15NO5 |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1-(4,5-dimethoxy-2-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H15NO5/c1-21-15-9-12(13(17(19)20)10-16(15)22-2)14(18)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
Clé InChI |
QYPZLBYZPDFMBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)CC2=CC=CC=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)
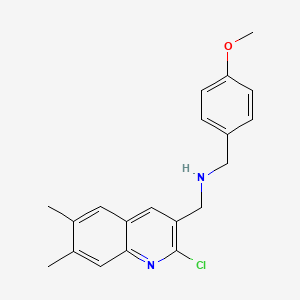
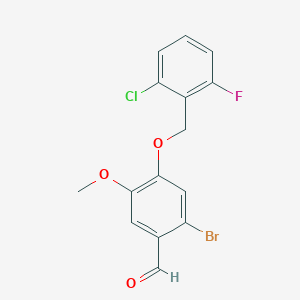
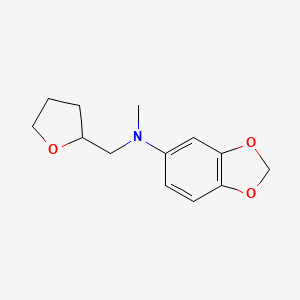
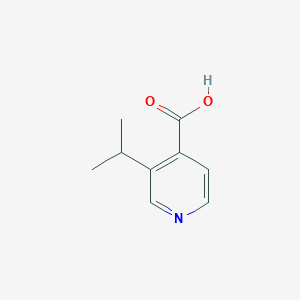
![8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12993492.png)
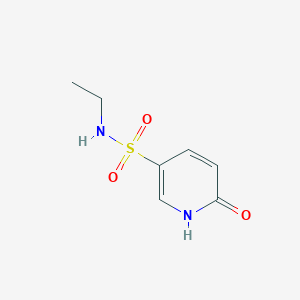
![Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12993503.png)

![4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12993510.png)
